molecular formula C13H15N3O2 B2478401 N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide CAS No. 2034546-19-3

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide

Cat. No.: B2478401
CAS No.: 2034546-19-3
M. Wt: 245.282
InChI Key: JFAATGXKLYVGBP-UHFFFAOYSA-N
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Description

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the furan-2-carboxamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrazole derivative and a pyridine derivative, the cyclization can be achieved using a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine core and the furan-2-carboxamide group. This unique structure imparts distinct photophysical properties and biological activities, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(12-5-3-7-18-12)14-8-10-9-15-16-6-2-1-4-11(10)16/h3,5,7,9H,1-2,4,6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAATGXKLYVGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CO3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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